Cain quinolinium
Overview
Description
Cain quinolinium is a quaternary ammonium compound derived from quinoline. It is known for its unique structural properties and has been studied for various applications in chemistry, biology, and medicine. The compound is characterized by the presence of a quinoline ring system, which is a nitrogen-containing heterocyclic aromatic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cain quinolinium can be synthesized through the quaternization of quinoline. This process involves the reaction of quinoline with an alkyl halide under basic conditions. The reaction typically proceeds as follows:
- The mixture is heated to reflux, allowing the reaction to proceed.
- The product, this compound, is isolated by filtration and purified through recrystallization .
Quinoline: is dissolved in an appropriate solvent, such as acetonitrile or ethanol.
Alkyl halide: (e.g., methyl iodide) is added to the solution.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Cain quinolinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the quinolinium ion reacts with nucleophiles like hydroxide or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Quinoline N-oxide.
Reduction: Dihydroquinoline derivatives.
Substitution: Quinolinium salts with various substituents.
Scientific Research Applications
Cain quinolinium has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various quinoline derivatives.
Biology: Studied for its potential as a DNA intercalator and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the production of ionic liquids and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of Cain quinolinium involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit DNA replication and transcription, leading to cell death. Additionally, this compound can interact with proteins, altering their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinolinium: Similar in structure but lacks the specific alkyl group present in Cain quinolinium.
Isoquinolinium: Contains an isoquinoline ring instead of a quinoline ring.
Pyridinium: Contains a pyridine ring instead of a quinoline ring.
Uniqueness
This compound is unique due to its specific alkyl group, which enhances its solubility and reactivity compared to other quinolinium derivatives. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-[(6-amino-1-ethylquinolin-1-ium-4-yl)amino]-N-[4-[(1-ethylpyridin-1-ium-4-yl)amino]phenyl]benzamide;dibromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N6O.2BrH/c1-3-36-18-15-27(16-19-36)33-24-10-12-26(13-11-24)35-31(38)22-5-8-25(9-6-22)34-29-17-20-37(4-2)30-14-7-23(32)21-28(29)30;;/h5-21H,3-4,32H2,1-2H3,(H,35,38);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPLMVLJMKFSDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)NC4=C5C=C(C=CC5=[N+](C=C4)CC)N.[Br-].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32Br2N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42013-69-4 | |
Record name | Cain quinolinium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042013694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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